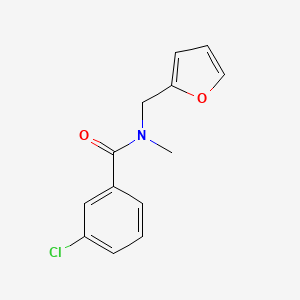![molecular formula C13H12FNOS B7475023 N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMT belongs to the class of compounds known as thieno[2,3-d]pyrimidin-4-amines, which have been found to exhibit anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis and cell proliferation. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide also inhibits the activation of the STAT3 signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell proliferation. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has poor solubility in water, which can limit its use in some experiments. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
Future research on N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide should focus on its in vivo efficacy and toxicity, as well as its potential use in combination with other anticancer or antiviral agents. Further studies are also needed to elucidate the mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide and its potential use in the treatment of other diseases, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves the reaction of 4-fluorobenzylamine with 2-thiophenecarboxylic acid, followed by N-methylation with formaldehyde and sodium cyanoborohydride. The resulting compound is then purified through column chromatography to obtain pure N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide.
Applications De Recherche Scientifique
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has also been found to possess antiviral properties by inhibiting the replication of the hepatitis C virus. In addition, N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has shown anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-3-2-8-17-12)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORWBEGXISAPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

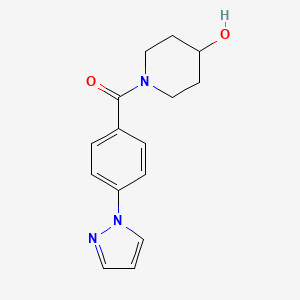
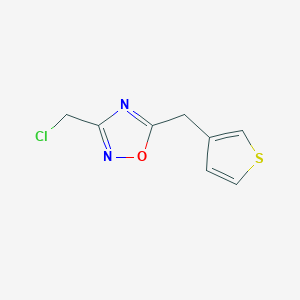
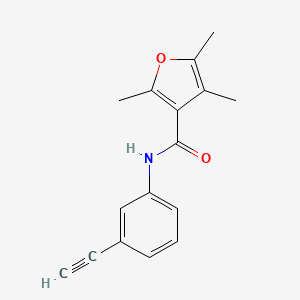
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)
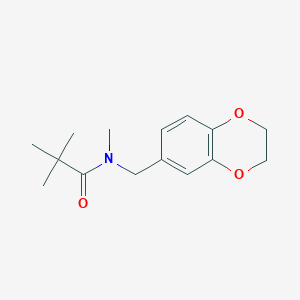
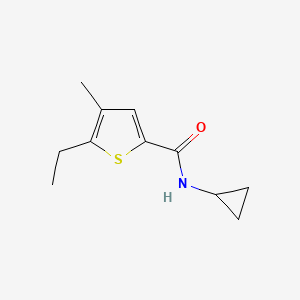
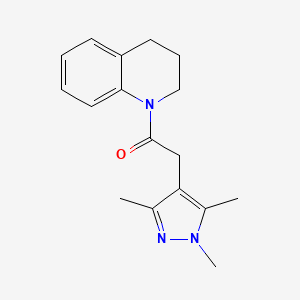
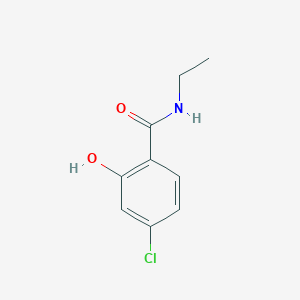
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)
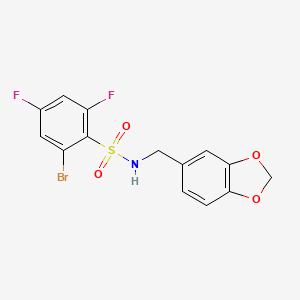
![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)
![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
